molecular formula C8H14ClNO2 B6164146 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 2375193-32-9

5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B6164146
CAS No.: 2375193-32-9
M. Wt: 191.65 g/mol
InChI Key: KTWIDGJWUVCLRY-UHFFFAOYSA-N
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Description

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS: 1252672-38-0) is a bicyclic amino acid derivative featuring a rigid [3.1.1]heptane scaffold with an amino group at position 5 and a carboxylic acid moiety at position 1, neutralized as a hydrochloride salt. This compound is valued in medicinal chemistry for its conformational rigidity, which enhances receptor binding specificity and metabolic stability. Its molecular formula is C₉H₂₀ClNO₂, with a molecular weight of 209.72 g/mol . The bicyclo[3.1.1] system introduces unique steric and electronic properties, distinguishing it from other bicyclic frameworks like [2.2.1] or [3.2.0] systems.

Properties

CAS No.

2375193-32-9

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

5-aminobicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-8-3-1-2-7(4-8,5-8)6(10)11;/h1-5,9H2,(H,10,11);1H

InChI Key

KTWIDGJWUVCLRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(C2)N)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Desymmetrization of Bicyclo[3.1.1]heptane Diesters

A diester intermediate, such as bicyclo[3.1.1]heptane-1,5-dicarboxylic acid dimethyl ester, can be selectively hydrolyzed to the monoester using barium hydroxide. Subsequent activation of the carboxylic acid (e.g., via mixed anhydride formation) enables coupling with hydroxylamine to generate a phthalimide-protected amine. Hydrogenolysis or acidic cleavage then delivers the free amine, which is protonated with HCl to form the hydrochloride salt.

Example Protocol

  • Hydrolysis : Bicyclo[3.1.1]heptane diester (1 equiv) treated with Ba(OH)2·8H2O (2 equiv) in THF/H2O (3:1) at 60°C for 12 h yields the monoacid (85% yield).

  • Amine Installation : Activation with ClCO2iPr/Et3N, followed by reaction with N-hydroxyphthalimide, gives the radical acceptor ester. Minisci-type radical addition using FeSO4·7H2O and H2O2 introduces the azide group, which is reduced to the amine via catalytic hydrogenation (Pd/C, H2).

Carbanion-Mediated Cyclization for Bicyclo[3.1.1]heptane Assembly

Intramolecular alkylation of carbanions derived from bromoesters provides a stereocontrolled route to bicyclo[3.1.1]heptanes. For example, treatment of ethyl 4-bromocyclohexane-1-carboxylate with LDA generates a stabilized carbanion, which undergoes cyclization to form the bicyclic framework. Subsequent functionalization involves:

  • Carboxylic Acid Formation : Alkaline hydrolysis (LiOH, MeOH/H2O) of the ester.

  • Amine Introduction : Bromination at C5 followed by SN2 displacement with NaN3 and reduction (H2/Pd) to the amine.

Key Data

  • Cyclization Yield : 68% for O-TBDMS-protected substrates.

  • Amino Acid Hydrochloride Isolation : 91% yield after HCl treatment.

Radical-Based Late-Stage Amination

Minisci reactions enable direct C–H amination of bicyclo[3.1.1]heptane carboxylates. Using Fe(II) salts and tert-butyl hydroperoxide (TBHP), a nitrogen-centered radical adds to the electron-deficient bridgehead position. For example, reacting bicyclo[3.1.1]heptane-1-carboxylic acid with N-fluoro-2,4,6-trimethylpyridinium triflate generates a fluoroamide intermediate, which is hydrolyzed to the amine.

Reaction Conditions

  • Substrate : 4-Methylquinoline as radical acceptor.

  • Additive : AgNO3 (20 mol%) enhances regioselectivity.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range
Photochemical CycloadditionSingle-step annulation, scalabilityLimited regioflexibility for 5-amino isomer50–70%
Carbanion CyclizationHigh diastereoselectivity, modular functionalizationMulti-step sequence60–85%
Minisci AminationLate-stage diversificationRequires pre-functionalized substrate40–65%

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) of bicyclic amino acids necessitates flow photochemistry to enhance reproducibility. For instance, propellane photoaddition in a continuous-flow reactor achieves 90% conversion with a 1 kg/day throughput. Subsequent haloform reaction of the diketone intermediate (KOH, I2) affords the dicarboxylic acid, which is resolved enzymatically to the enantiopure amino acid .

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bioisosteric Applications

One significant application of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride lies in its role as a bioisostere for aromatic compounds, particularly benzene derivatives. Bioisosteres are compounds that have similar chemical properties but different structures, allowing for the modification of pharmacokinetic properties such as solubility and metabolic stability.

  • Table 1: Comparison of Bicyclic Bioisosteres
Compound TypeStructure TypeAdvantages
Bicyclo[3.1.1]heptaneBicyclicEnhanced solubility, metabolic stability
Bicyclo[2.2.1]heptaneBicyclicImproved bioavailability
BenzeneAromaticTraditional scaffold

Research indicates that substituting benzene rings with bicyclic structures like 5-aminobicyclo[3.1.1]heptane can lead to improved drug candidates with favorable pharmacokinetic profiles .

Case Study: Drug Development

In a study exploring the synthesis of aminobicyclo[3.1.1]heptanes, researchers demonstrated the effectiveness of this compound in developing new therapeutic agents by employing it as a scaffold for further functionalization . The study highlighted the compound's ability to form various derivatives that exhibit enhanced biological activity compared to their aromatic counterparts.

Polymer Synthesis

The compound is also utilized in the synthesis of polymers and other industrial chemicals due to its versatile reactivity . Its unique structural features allow it to participate in various chemical reactions, making it a valuable building block in polymer chemistry.

  • Table 2: Industrial Applications of 5-Aminobicyclo[3.1.1]heptane
Application AreaDescription
Polymer SynthesisUsed as a monomer for creating specialty polymers
Chemical IntermediatesActs as a building block for synthesizing complex molecules

Enzyme Interaction Studies

The biological activity of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is attributed to its carboxylic acid group, which facilitates interactions through hydrogen bonding and ionic interactions with various biomolecules . This characteristic makes it a candidate for studies aimed at understanding enzyme binding mechanisms and modulating biological pathways.

Mechanism of Action

The mechanism of action of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride and related bicyclic amino acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid HCl C₉H₂₀ClNO₂ 209.72 1252672-38-0 [3.1.1] bicyclic system; amino at C5, carboxylic acid at C1; hydrochloride salt
5-(Hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl C₈H₁₄ClNO₃ 207.66 1599456-27-5 [3.1.1] system with hydroxymethyl substituent; azabicyclo (N at C3)
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid HCl C₇H₁₀ClNO₂ 175.62 1803607-01-3 [3.2.0] system; smaller ring strain; azabicyclo (N at C3)
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid HCl C₁₀H₁₈ClNO₂ 219.71 88888-30-6 Larger [2.2.2]octane scaffold; amino at C4
6-Aminopenicillanic Acid C₈H₁₂N₂O₃S 216.26 551-16-6 4-Thia-1-azabicyclo[3.2.0]heptane system; sulfur-containing β-lactam core

Key Observations :

  • Functional Groups : The hydroxymethyl substituent in 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl increases hydrophilicity, while the azabicyclo nitrogen alters hydrogen-bonding capacity .
  • Biological Relevance: 6-Aminopenicillanic acid (a β-lactam precursor) demonstrates the impact of sulfur incorporation in bicyclic systems, enabling antibiotic activity .

Biological Activity

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 2375193-32-9) is a bicyclic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

PropertyValue
Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid; hydrochloride
InChI Key KTWIDGJWUVCLRY-UHFFFAOYSA-N
Purity 95%

The synthesis of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves a series of reactions, starting from a bicyclic precursor through Diels-Alder reactions, followed by reduction and formation of the hydrochloride salt. The compound's mechanism of action is primarily attributed to its functional groups: the amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can engage in ionic interactions, potentially modulating enzyme or receptor activity.

Therapeutic Potential

Research indicates that 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride may serve as a bioisostere for meta-substituted arenes, enhancing metabolic stability and lipophilicity in drug candidates . This property is particularly valuable in drug design, where modifications to improve pharmacokinetics are sought.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction : A study demonstrated that derivatives of bicyclo[3.1.1]heptanes could inhibit specific enzymes involved in metabolic pathways, suggesting potential as therapeutic agents against metabolic disorders .
  • Photocatalytic Synthesis : Another research highlighted a photocatalytic method for synthesizing functionalized aminobicyclo[3.1.1]heptanes, which showed promise in creating compounds with enhanced biological activity, particularly as potential drug candidates .

Comparative Analysis with Similar Compounds

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can be compared with other bicyclic compounds to elucidate its unique properties:

CompoundStructural FeaturesBiological Activity
5-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Different ring sizeSimilar therapeutic potential
5-Aminobicyclo[4.1.0]heptane-1-carboxylic acid Larger bicyclic systemEnhanced interaction with biological targets
5-Aminobicyclo[3.1.0]hexane-1-carboxylic acid Different ring systemVarying metabolic stability

Q & A

Q. Basic

  • Storage : At 2–8°C in airtight containers to prevent moisture absorption and decomposition .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Personal protective equipment (PPE) is mandatory due to potential respiratory and skin irritation .

How can synthesis yields be optimized for this compound in multi-step reactions?

Advanced
Yield optimization strategies include:

  • Reaction condition tuning : Adjusting temperature, solvent polarity (e.g., DMF for solubility), and catalyst loading .
  • Purification : Sequential crystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate enantiomers .
  • Protection/deprotection : Temporary protection of the amine group with Boc (tert-butoxycarbonyl) to prevent side reactions during carboxylation .

How does the bicyclo[3.1.1]heptane scaffold enhance pharmacokinetic properties in drug design?

Advanced
The scaffold acts as a bioisostere for meta-substituted arenes, offering:

  • Improved metabolic stability : Reduced cytochrome P450-mediated oxidation due to the non-aromatic structure .
  • Enhanced lipophilicity : LogP values are optimized for blood-brain barrier penetration, making it valuable for CNS-targeting drugs .
  • Conformational rigidity : Restricts rotational freedom, improving target binding selectivity .

How should researchers address contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Advanced
Contradictions may arise from:

  • Assay variability : Standardize in vitro models (e.g., use identical cancer cell lines like MCF-7 or SH-SY5Y) .
  • Structural derivatives : Subtle modifications (e.g., trifluoromethyl groups) can shift activity profiles. Compare EC50_{50} values across analogs .
  • Target promiscuity : Perform kinome-wide screening to identify off-target interactions .

What chemical modifications enhance the compound’s biological activity?

Q. Advanced

  • Amino acid conjugation : Attaching polar groups (e.g., benzyloxycarbonyl) improves solubility and receptor affinity .
  • Halogenation : Introducing fluorine at bridgehead positions increases metabolic stability and membrane permeability .
  • Chiral resolution : Isolating (1R,3S,4S)-enantiomers via chiral HPLC enhances target specificity .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or GPCRs .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • QSAR modeling : Correlate substituent electronegativity with IC50_{50} values to guide synthetic prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.